molecular formula C16H21N3O2 B7857642 N-Isopropyl-1-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxamide

N-Isopropyl-1-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxamide

Cat. No.: B7857642
M. Wt: 287.36 g/mol
InChI Key: VSUYGOLBRPXBQC-UHFFFAOYSA-N
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Description

N-Isopropyl-1-methyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxamide is a synthetic compound belonging to the class of spirooxindoles. These compounds are characterized by a unique spirocyclic structure where two rings share a single atom. This structural motif is found in various natural and synthetic products, many of which exhibit significant biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-1-methyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxamide typically involves multi-component reactions. One common method is the reaction of isatins with 1,3-dicarbonyl compounds in the presence of a chiral base organocatalyst. This reaction proceeds via the formation of an enamine intermediate, which then undergoes cyclization to form the spirooxindole scaffold .

Industrial Production Methods

Industrial production of spirooxindoles, including N-Isopropyl-1-methyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxamide, often employs green chemistry principles. For instance, catalyst-free methods under solvent-free conditions have been developed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-1-methyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve mild temperatures and neutral to slightly acidic pH .

Major Products

The major products formed from these reactions are variously substituted spirooxindoles, which can exhibit diverse biological activities .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its role as a ligand for aminergic G-protein coupled receptors (GPCRs).

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit p53-MDM2 interaction.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-Isopropyl-1-methyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxamide involves its interaction with molecular targets such as GPCRs and the p53-MDM2 protein-protein interaction. By binding to these targets, the compound can modulate various cellular pathways, leading to effects such as inhibition of cell proliferation and induction of apoptosis in cancer cells .

Properties

IUPAC Name

1-methyl-2-oxo-N-propan-2-ylspiro[indole-3,3'-pyrrolidine]-1'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-11(2)17-15(21)19-9-8-16(10-19)12-6-4-5-7-13(12)18(3)14(16)20/h4-7,11H,8-10H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUYGOLBRPXBQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1CCC2(C1)C3=CC=CC=C3N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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